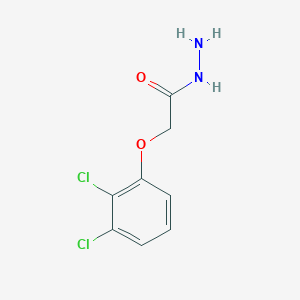
2-(2,3-Dichlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenoxy)acetohydrazide (CAS Number: 153860-25-4) is a chemical compound with a molecular weight of 235.07 . It has gained considerable attention in recent years due to its numerous potential applications in scientific research and industrial processes.
Molecular Structure Analysis
The molecular structure of 2-(2,3-Dichlorophenoxy)acetohydrazide consists of 22 bonds in total, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic ether .Physical And Chemical Properties Analysis
2-(2,3-Dichlorophenoxy)acetohydrazide has a molecular weight of 235.07 . The InChI Code for this compound is 1S/C8H8Cl2N2O2/c9-5-2-1-3-6 (8 (5)10)14-4-7 (13)12-11/h1-3H,4,11H2, (H,12,13) and the InChI key is BHWOXDSGQNVQJA-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Material Synthesis
The compound 2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide and its complexes were prepared via an environmentally friendly method, solid state ball milling, demonstrating the compound's utility in green chemistry practices. These complexes were studied for their spectral, physical, and biological properties, indicating the potential application of 2-(2,3-Dichlorophenoxy)acetohydrazide derivatives in material synthesis and analysis (Fekri & Zaky, 2014).
Antimicrobial and Antifungal Activities
A series of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues, including a derivative of 2-(2,4-Dichlorophenoxy), were synthesized and showed notable in vitro antileishmanial activity. The study emphasizes the compound's potential in developing new therapeutics for diseases like leishmaniasis (Ahsan et al., 2016). Moreover, novel isochroman-triazoles and thiadiazole hybrids derived from acetohydrazide, a related compound, demonstrated significant in vitro antibacterial and antifungal activities, indicating the role of 2-(2,3-Dichlorophenoxy)acetohydrazide derivatives in antimicrobial research (Saeed & Mumtaz, 2017).
Herbicide and Plant Growth Regulation
Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion, closely related to 2-(2,3-Dichlorophenoxy)acetohydrazide, were synthesized and demonstrated higher biological activity compared to traditional herbicides. This indicates the potential of 2-(2,3-Dichlorophenoxy)acetohydrazide derivatives in the development of more effective herbicides and plant growth regulators (Pernak et al., 2013).
Interaction with DNA and Potential Anticancer Activity
Thiosemicarbazide derivatives, including those synthesized from 1-(2,4-dichlorophenoxy)acetylthiosemicarbazide, showed potential anticancer activity, particularly against stomach cancer. The compounds exhibited DNA intercalating properties and influenced cell division, indicating the role of 2-(2,3-Dichlorophenoxy)acetohydrazide derivatives in cancer research and the possibility of developing new therapeutic agents (Pitucha et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,3-dichlorophenoxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(8(5)10)14-4-7(13)12-11/h1-3H,4,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWOXDSGQNVQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374191 |
Source


|
| Record name | 2-(2,3-dichlorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenoxy)acetohydrazide | |
CAS RN |
153860-25-4 |
Source


|
| Record name | 2-(2,3-dichlorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)





![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)



![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)
![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)

